Protein OS-9 (438-446)
Description
Historical Overview of Protein OS-9 Discovery and Initial Functional Hypotheses
The gene encoding Protein OS-9 was first identified in studies of human osteosarcomas, where it was found to be frequently amplified and overexpressed. oup.com This initial association with cancer suggested a potential role in tumorigenesis. ontosight.ai Early research also led to the discovery of its yeast homolog, Yos9, which was implicated in the transport of specific proteins from the endoplasmic reticulum to the Golgi apparatus. oup.com
Initial hypotheses about the function of human OS-9 were varied, with some studies suggesting a role in ER-to-Golgi transport, while its subcellular location was also a matter of debate. researchgate.net However, a consensus began to emerge that OS-9 was a crucial component of the ERAD pathway. researchgate.netnih.gov It was proposed to act as a lectin, a type of protein that binds to sugar molecules, specifically recognizing the glycan structures on misfolded glycoproteins. oup.comnih.gov Further research demonstrated that OS-9 is a component of the HRD1 E3 ubiquitin ligase complex, a central machinery in the ERAD process, where it helps in the recognition and subsequent ubiquitination of aberrant proteins, marking them for destruction by the proteasome. nih.govuniprot.org Some early reports also investigated a potential link between OS-9 and the cellular response to low oxygen (hypoxia) through its interaction with hypoxia-inducible factor 1-alpha (HIF-1α), though later studies suggested this interaction might not be functionally significant in vivo due to different subcellular localizations. plos.orgnih.gov
Significance of the Protein OS-9 (438-446) Domain within the Full-Length Protein
The full-length human Protein OS-9 is a multi-domain protein, with its functions distributed across different regions. While the N-terminal Mannose-6-Phosphate (B13060355) Receptor Homology (MRH) domain is well-characterized for its role in recognizing the sugar chains of misfolded glycoproteins, the C-terminal region, which includes the 438-446 amino acid segment, is crucial for protein-protein interactions. nih.govnih.gov
Direct functional data for the specific nine-amino-acid peptide "Protein OS-9 (438-446)" is not extensively detailed in current scientific literature. However, its location within the broader C-terminal domain provides significant context for its likely importance. The C-terminal domain of mammalian OS-9 is known to be intrinsically disordered and contains "mammalian-specific insets" that are not present in its yeast homolog. nih.gov This region is responsible for mediating interactions with other key proteins in the ER, most notably the major ER chaperone Grp94 (also known as Hsp90b1). nih.govmolbiolcell.org
| Domain/Region | Amino Acid Position (approx.) | Primary Function | Key Interacting Partners |
|---|---|---|---|
| N-terminal MRH Domain | ~110-243 | Recognizes mannose-trimmed N-glycans on misfolded glycoproteins. | Misfolded glycoproteins |
| C-terminal Domain | Post-MRH to C-terminus | Mediates protein-protein interactions; contains intrinsically disordered regions. | Grp94, SEL1L, CPNE6 |
| Protein OS-9 (438-446) | 438-446 | Located within the C-terminal domain, likely contributes to protein-protein interactions and structural flexibility. | (Inferred) Grp94, other ERAD components |
Evolution of Research Paradigms in Endoplasmic Reticulum Quality Control and Protein OS-9 Involvement
The understanding of Endoplasmic Reticulum Quality Control (ERQC) has evolved significantly over the past few decades, moving from a general concept of protein folding to a detailed molecular understanding of a complex network of pathways. Initially, the ER was primarily seen as the site of protein synthesis and modification. However, it became clear that a significant portion of newly synthesized proteins fail to achieve their correct three-dimensional structure. frontiersin.org This led to the discovery of ERQC, a system designed to identify and handle these aberrant proteins. frontiersin.orgnih.gov
Early research identified molecular chaperones, such as BiP and calnexin/calreticulin, as key players in retaining and assisting the folding of proteins. The discovery of the ERAD pathway revealed a mechanism for the disposal of terminally misfolded proteins, linking the ER to the cytosolic ubiquitin-proteasome system. mdpi.comnih.gov The paradigm shifted from a simple folding-versus-degradation model to a highly regulated triage system.
The involvement of Protein OS-9 has been central to the evolving understanding of substrate recognition in ERAD. Initially, it was thought that misfolded proteins were recognized primarily through exposed hydrophobic regions. The discovery of lectins like OS-9 and its yeast homolog Yos9 introduced the "glycan code" hypothesis for ERAD. nih.govnih.gov This model proposes that the trimming of mannose residues from the N-linked glycans of glycoproteins acts as a timer, signaling the persistence of a misfolded state. nih.govfrontiersin.org OS-9, along with its partner XTP3-B, specifically recognizes these trimmed glycans, thereby targeting the attached misfolded protein for degradation. nih.gov
Properties
sequence |
KELEGILLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein OS-9 (438-446) |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Protein Os 9 438 446
Gene Expression and Regulation of Protein OS-9
The gene encoding Protein OS-9, OS9, is ubiquitously expressed in human tissues. nih.gov Its expression levels and the subsequent protein activity are tightly controlled through various regulatory mechanisms to maintain cellular homeostasis, particularly under conditions of cellular stress.
Transcriptional Control Mechanisms
The expression of the OS9 gene is notably responsive to conditions that induce ER stress. nih.gov ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates a signaling cascade known as the Unfolded Protein Response (UPR). merckmillipore.com The OS9 gene is a target of the UPR, and its transcription is upregulated to enhance the cell's capacity to handle the misfolded protein load. ijbs.comnih.gov This transcriptional induction is a critical part of the cell's adaptive response, aiming to restore normal ER function by facilitating the clearance of aberrant proteins. nih.gov The gene has been found to be co-amplified with the CDK4 gene in some sarcomas, and it is highly expressed in certain cancer cell lines, such as osteosarcoma, which first led to its identification. nih.govoup.comuniprot.org
Post-Transcriptional and Translational Regulation
Post-transcriptional regulation controls gene expression at the RNA level, influencing the stability, processing, and translation of messenger RNA (mRNA) transcripts after they have been synthesized. ucl.ac.be For OS-9, its mRNA levels, along with those of other proteins involved in ER-associated degradation (ERAD) like SEL1L, are upregulated during the UPR. merckmillipore.com Some studies suggest that the stability of the OS-9 protein itself is relatively short, indicating a dynamic regulation at the protein level as well, which allows the cell to rapidly adjust its ERAD capacity in response to changing conditions. merckmillipore.com Furthermore, OS-9 has been shown to interact with Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen (hypoxia), suggesting a role in linking ER stress and hypoxia pathways. uniprot.orgchemicalbook.com
Isoform Characterization and Differential Expression
The human OS9 gene gives rise to multiple protein isoforms through alternative splicing of its mRNA. uniprot.orgnih.gov At least three isoforms have been characterized, with isoform 2 being the most predominantly expressed in the cell types examined. uniprot.orgacs.org These splice variants differ in their amino acid sequences, which may confer distinct functional properties or expression patterns.
The major isoforms arise from deletions within the coding sequence, resulting in proteins of different lengths. uniprot.orgnih.gov The expression of these isoforms can be enhanced upon the activation of the IRE1/XBP1 pathway, a key branch of the UPR, when cells are subjected to acute ER stress. nih.gov This differential expression of isoforms may provide another layer of regulation for the ERAD pathway.
| Isoform | Amino Acid Length | Key Characteristics | Expression Notes | Reference |
|---|---|---|---|---|
| Isoform 1 | 667 | Full-length protein, identical to the sequence originally identified in osteosarcoma cells. | - | uniprot.orgnih.gov |
| Isoform 2 | 612 | Lacks a 55-amino acid sequence (encoded by a 165-nucleotide deletion) compared to isoform 1. | Predominantly expressed in various examined cell lines, including myeloid leukemia and osteosarcoma cells. | uniprot.orgacs.org |
| Isoform 3 | 597 | Contains an additional 15-amino acid deletion compared to isoform 2. | Detected as a splice variant. | uniprot.org |
Protein OS-9 (438-446) as a Lectin and Glycoprotein (B1211001) Recognition
The primary function of Protein OS-9 is to act as a lectin within the ERAD pathway. nih.gov Lectins are proteins that bind to specific carbohydrate structures (glycans). OS-9 uses this ability to identify misfolded glycoproteins destined for destruction. merckmillipore.com
The specific peptide fragment OS-9 (438-446) is not itself the lectin domain. However, its origin from this key ERAD protein is highly significant, as this pathway is intrinsically linked to the generation of peptides for presentation by the major histocompatibility complex (MHC), a cornerstone of the adaptive immune response. Research has identified the OS-9 (438-446) peptide as a tumor-associated antigen in melanoma.
| Attribute | Description | Reference |
|---|---|---|
| Amino Acid Sequence | KELEGILLL | |
| Associated Cancer | Melanoma | |
| MHC Restriction | HLA-B44 | |
| Source of Identification | Identified from autologous tumor cells. |
Mannose-6-Phosphate (B13060355) Receptor Homology (MRH) Domain Functionality
The lectin activity of Protein OS-9 is conferred by its Mannose-6-Phosphate Receptor Homology (MRH) domain. nih.gov This domain is a characteristic feature of a family of proteins involved in recognizing N-linked glycans. The MRH domain of OS-9 is located in the N-terminal portion of the protein and is essential for its function in ERAD. It specifically recognizes high-mannose type N-glycans that have been trimmed in a particular way, a signal that a glycoprotein has failed to fold correctly and should be degraded. By binding to these specific glycan structures, the OS-9 MRH domain acts as a sensor for misfolded glycoproteins, effectively flagging them for disposal. This binding facilitates the transfer of the aberrant protein to the HRD1-SEL1L ubiquitin ligase complex, which then tags the substrate with ubiquitin for subsequent degradation by the proteasome. acs.org
Specificity of Carbohydrate Binding and Recognition Motifs
The MRH domain of OS-9 exhibits a precise binding specificity. It preferentially recognizes N-glycans that have had their terminal α1,2-linked mannose residue removed from the C-branch of the glycan structure. This trimming process exposes a terminal α1,6-linked mannose, which serves as the critical recognition signal for OS-9. chemicalbook.com Studies using frontal affinity chromatography have demonstrated that the OS-9 MRH domain strongly binds to this specific Manα1,6Man sequence. The interaction is cation-independent. chemicalbook.com This specific recognition is crucial for the fidelity of the ERAD pathway, ensuring that only terminally misfolded glycoproteins are targeted for degradation. While OS-9's primary recognition is glycan-based, some evidence suggests it may also recognize misfolded proteins through their polypeptide portions. nih.govijbs.com
Role in Misfolded Glycoprotein Identification
Protein OS-9, an endoplasmic reticulum (ER)-resident lectin, plays a crucial role in the quality control of newly synthesized proteins by identifying terminally misfolded glycoproteins for degradation. nih.govnovusbio.commaayanlab.cloud This process, known as ER-associated degradation (ERAD), is essential for cellular homeostasis, preventing the accumulation of non-functional or potentially toxic proteins. nih.gov OS-9's function is intimately linked to the N-linked glycosylation status of proteins, a common post-translational modification occurring in the ER.
The identification process hinges on the recognition of specific glycan structures on misfolded glycoproteins. nih.gov As glycoproteins transit through the ER, their N-linked glycans undergo a series of trimming and re-addition steps by various enzymes. The structure of these glycans serves as a signal for the protein's folding status. Terminally misfolded glycoproteins often display N-glycans that have been trimmed by α-mannosidases, exposing specific mannose residues. nih.govfrontiersin.org
Research has demonstrated that the mannose 6-phosphate receptor homology (MRH) domain of OS-9 is responsible for binding these specific mannose-trimmed N-glycans. maayanlab.cloudnih.gov Specifically, OS-9 recognizes N-glycans that are missing the terminal mannose from the C branch. nih.gov This interaction is a key step in targeting the misfolded glycoprotein for degradation. While OS-9 is critical for the ubiquitination of glycosylated ERAD substrates, it appears to recognize terminally misfolded proteins through polypeptide-based signals as well, even though its primary role in degradation is linked to those bearing N-glycans. nih.gov The binding of OS-9 to these aberrant glycoproteins retains them within the ER and facilitates their transfer to the degradation machinery. novusbio.comuniprot.org
Studies have identified several misfolded glycoproteins that are targeted by OS-9, including a null Hong Kong (NHK) variant of α1-antitrypsin and immature forms of the calcium-sensing receptor (CaSR). nih.govnih.gov In the case of the NHK variant, the efficiency of its degradation is dependent on the structure of its N-glycans and the presence of OS-9. nih.gov Similarly, OS-9 binds to the immature, ER-retained forms of the CaSR, an interaction that requires the MRH domain of OS-9, further highlighting its role as a lectin in targeting misfolded glycoproteins for ERAD. nih.gov
| Misfolded Glycoprotein Substrate | Key Findings |
| Null Hong Kong (NHK) α1-antitrypsin | Degradation is enhanced by OS-9 and is dependent on the N-glycan structure. nih.gov |
| Immature Calcium-Sensing Receptor (CaSR) | OS-9 specifically binds to the immature, ER-retained form of the CaSR. This interaction requires the MRH domain of OS-9. nih.gov |
| Mutant Neuroserpin | OS-9 is involved in delivering mutant neuroserpin to the ERAD pathway, particularly in cases of encephalopathy. novusbio.commaayanlab.cloud |
Protein-Protein Interactions of Protein OS-9
The function of Protein OS-9 is mediated through a complex network of protein-protein interactions. These interactions are central to its role in ERAD and are increasingly being implicated in other cellular processes.
Association with ER-Associated Degradation (ERAD) Machinery Components
OS-9 is a key component of the ERAD machinery, acting as a bridge between misfolded glycoprotein substrates and the core degradation complex. maayanlab.cloud Its interactions with various ERAD components are crucial for the efficient disposal of aberrant proteins.
OS-9 is an integral component of the HRD1 ubiquitin ligase complex. novusbio.comuniprot.org This complex is a central player in the ERAD pathway, responsible for the ubiquitination of misfolded proteins prior to their retrotranslocation to the cytosol for proteasomal degradation. The key components of the HRD1 complex that interact with OS-9 include:
SYNV1 (also known as HRD1): The E3 ubiquitin ligase at the core of the complex. uniprot.orgbiorxiv.org
SEL1L: An essential adaptor protein that links OS-9 to the HRD1 ligase. uniprot.orgbiorxiv.org The recruitment of OS-9 to the HRD1 complex is mediated by SEL1L. uniprot.orggenecards.org
DERL1/2 (Derlins): These proteins are thought to be involved in the retrotranslocation of misfolded proteins across the ER membrane. uniprot.orgbiorxiv.org
UBE2J1: An E2 ubiquitin-conjugating enzyme that works in concert with the HRD1 E3 ligase to ubiquitinate substrates. uniprot.orgmembranome.org The recruitment of UBE2J1 to the HRD1 complex may also be mediated by SEL1L. uniprot.orggenecards.org
The assembly of this functional ERAD complex is dependent on the interaction between SEL1L and HRD1, which in turn facilitates the recruitment of other components like OS-9. biorxiv.org
OS-9 collaborates with ER-resident chaperones to manage misfolded proteins. These chaperones assist in protein folding and can also direct terminally misfolded proteins to the ERAD pathway.
HSPA5 (also known as BiP or GRP78): A major ER chaperone that binds to unfolded proteins. plos.orgasm.org OS-9 may interact with HSPA5 through the HRD1 complex. uniprot.orggenecards.org
GRP94 (also known as HSP90B1): The most abundant glycoprotein in the ER, GRP94 is an HSP90 family chaperone. nih.govnih.gov OS-9 has been shown to associate with GRP94, and this complex is required for the degradation of certain ERAD substrates like mutant α1-antitrypsin. uniprot.org The interaction between GRP94 and OS-9 is complex, with the middle and C-terminal domains of GRP94 recognizing specific regions in the C-terminal domain of mammalian OS-9. nih.gov
| Interacting ERAD Component | Role in ERAD | Nature of Interaction with OS-9 |
| SYNV1 (HRD1) | E3 ubiquitin ligase | Component of the same complex. novusbio.comuniprot.org |
| SEL1L | Adaptor protein | Mediates the recruitment of OS-9 to the HRD1 complex. uniprot.orggenecards.org |
| DERL1/2 | Retrotranslocation | Component of the HRD1 complex. uniprot.orgbiorxiv.org |
| UBE2J1 | E2 ubiquitin-conjugating enzyme | Component of the HRD1 complex, recruitment may be mediated by SEL1L. uniprot.orggenecards.orgmembranome.org |
| HSPA5 (BiP/GRP78) | Chaperone | May interact via the HRD1 complex. uniprot.orggenecards.org |
| GRP94 (HSP90B1) | Chaperone | Forms a complex with OS-9 to deliver substrates for degradation. nih.govuniprot.org |
Binding Partners and Functional Consequences beyond ERAD (e.g., TRPV4, HIF-1, CPNE6, CREB3)
Recent studies have revealed that OS-9 interacts with several proteins outside of the canonical ERAD pathway, suggesting a broader role for OS-9 in cellular physiology.
TRPV4: A cation-selective channel that is a major target of OS-9. novusbio.comuniprot.org
HIF-1 (Hypoxia-inducible factor 1): A key regulator of the cellular response to hypoxia. maayanlab.cloudgenecards.org OS-9 binds to HIF-1 and has been reported to promote the degradation of one of its subunits, although this effect may be cell-type specific. genecards.orgijbs.com
CPNE6 (Copine 6): OS-9 interacts with the second C2 domain of CPNE6 in a calcium-dependent manner. uniprot.orggenecards.org
CREB3 (cAMP-responsive element-binding protein 3): OS-9 interacts with this transcription factor. uniprot.org
These interactions implicate OS-9 in processes such as ion channel regulation, the hypoxic response, and signal transduction, expanding its functional repertoire beyond protein quality control. novusbio.comijbs.com
Characterization of Interaction Interfaces and Domains (e.g., C-terminus, specific motifs)
The specific domains and motifs within OS-9 mediate its diverse protein-protein interactions.
Mannose 6-Phosphate Receptor Homology (MRH) Domain: This N-terminal domain is crucial for OS-9's lectin activity, recognizing specific mannose-trimmed N-glycans on misfolded glycoproteins. maayanlab.cloudnih.gov This domain is essential for its role in ERAD. nih.gov
C-terminus: The C-terminal region of OS-9 is involved in several key interactions. It contains a dimerization domain and, in higher eukaryotes, "mammalian-specific insets" that are recognized by the chaperone GRP94. nih.govnih.gov The C-terminus of OS-9 also interacts with the second C2 domain of CPNE6. uniprot.orggenecards.orguniprot.org Furthermore, the interaction with SEL1L requires the MRH domain, but not for substrate binding. uniprot.org
The interaction between OS-9 and the immature calcium-sensing receptor (CaSR) appears to involve two distinct binding sites, one engaging the C-terminal domains of both proteins and another involving their N-terminal domains. nih.gov The region of OS-9 that binds to GRP94 has been characterized as intrinsically disordered, suggesting that this interaction may serve to stabilize OS-9 in vivo. nih.gov
| Interacting Partner | OS-9 Domain/Motif Involved | Functional Consequence |
| Misfolded Glycoproteins | MRH Domain | Recognition and targeting for ERAD. maayanlab.cloudnih.gov |
| GRP94 | C-terminal domain (mammalian-specific insets) | Formation of a chaperone-lectin complex for substrate delivery to ERAD. nih.govuniprot.org |
| CPNE6 | C-terminus | Calcium-dependent interaction. uniprot.orggenecards.orguniprot.org |
| SEL1L | MRH Domain | Recruitment to the HRD1 complex. uniprot.org |
| Immature CaSR | N-terminal and C-terminal domains | Targeting of the immature receptor for ERAD. nih.gov |
Post-Translational Modifications of Protein OS-9 and Their Impact
Post-translational modifications (PTMs) are crucial for the proper function, localization, and regulation of proteins. For Protein OS-9, a key player in endoplasmic reticulum (ER) quality control, several modifications are critical to its role, while others are less characterized.
Glycosylation Patterns and Functional Significance
Protein OS-9 is a glycoprotein, and its glycosylation is fundamental to its function within the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. uniprot.org
N-Linked Glycosylation: Isoforms 1 and 2 of human Protein OS-9 are known to be N-glycosylated. uniprot.org This modification involves the attachment of oligosaccharide chains (glycans) to specific asparagine residues. This is a common modification for proteins that transit through or reside in the ER. uniprot.orguniprot.org
Mannose-6-Phosphate Receptor Homology (MRH) Domain: The functional core of OS-9's glycan-dependent activity lies within its Mannose-6-Phosphate Receptor Homology (MRH) domains. nih.gov These domains confer upon OS-9 its identity as a lectin—a protein that specifically binds to carbohydrate structures. uniprot.orgnih.gov
Functional Significance in ERAD: The primary role of OS-9 is to act as a quality control sensor for newly synthesized glycoproteins. Its MRH domain recognizes and binds to specific terminal mannose residues on N-glycans of proteins that are terminally misfolded. nih.gov This interaction is a critical step in targeting these non-functional proteins for destruction. By binding to these specific glycan signals, OS-9 retains the misfolded proteins in the ER and delivers them to the HRD1/SEL1L E3 ubiquitin ligase complex, which marks them for degradation by the proteasome. uniprot.orgnih.gov Disruption of the glycan-binding ability of OS-9 has been shown to inhibit the efficient degradation of misfolded glycoproteins, underscoring the essential nature of this PTM for cellular protein quality control. uniprot.org
Table 1: Glycosylation of Protein OS-9 and Functional Impact
| Modification Type | Domain Involved | Substrate Recognition | Functional Consequence |
|---|---|---|---|
| N-Linked Glycosylation | Mannose-6-Phosphate Receptor Homology (MRH) Domain | Binds to high-mannose N-glycans on misfolded glycoproteins. | Essential for its function as a lectin in the ERAD pathway; facilitates the targeting of misfolded proteins for degradation. uniprot.orgnih.gov |
Other Modifications (e.g., phosphorylation, ubiquitination, sumoylation) and Regulatory Roles
While glycosylation is the most well-documented and functionally significant PTM for OS-9, information on other modifications is less direct.
Phosphorylation: Phosphorylation is a primary mechanism for regulating protein function, stability, and interaction. frontiersin.org In the context of OS-9, its interaction with the chaperone Grp94 has been observed to be dependent on the post-translational modification status of Grp94, which includes phosphorylation. nih.gov However, direct evidence specifically demonstrating that Protein OS-9 itself is phosphorylated and how this might regulate its function is not prominently documented in available research.
Ubiquitination: Ubiquitination is a PTM that typically targets proteins for degradation but can also have non-degradative regulatory roles. Current research extensively details the crucial role of OS-9 in facilitating the ubiquitination of other proteins. nih.gov As a component of the HRD1 complex, OS-9 is instrumental in transferring misfolded glycoprotein substrates to the ubiquitination machinery for their subsequent disposal. uniprot.orgnih.gov It also regulates the polyubiquitination of the channel protein TRPV4, protecting it from premature degradation and aiding its maturation. nih.gov There is, however, a lack of specific reports describing the ubiquitination of Protein OS-9 itself as a regulatory mechanism.
Sumoylation: Sumoylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is involved in diverse cellular processes, including transcriptional regulation and protein stability. nih.govibcas.ac.cn Currently, there is no specific scientific literature available that documents the sumoylation of Protein OS-9 or its potential regulatory consequences.
Table 2: Status of Other Post-Translational Modifications of Protein OS-9
| Modification Type | Direct Evidence on OS-9 | Known Role |
|---|---|---|
| Phosphorylation | Not clearly documented. | General role in protein regulation. frontiersin.org Interaction with partner protein Grp94 is affected by Grp94's PTM status. nih.gov |
| Ubiquitination | Not documented to be a target of ubiquitination. | Functions as a key component in the ubiquitination of other proteins (misfolded glycoproteins, TRPV4) within the ERAD pathway. nih.govnih.gov |
| Sumoylation | No information available. | General role in regulating protein function and stability. nih.govibcas.ac.cn |
Enzyme Activity or Catalytic Roles (if applicable)
Protein OS-9 does not function as an enzyme with catalytic activity in the traditional sense of chemically modifying a substrate. Instead, its primary and critical function is that of a lectin and an adaptor protein .
As a lectin, its role is one of specific recognition and binding. It uses its MRH domains to identify and bind to particular mannose-containing glycan structures present on misfolded glycoproteins. uniprot.orgnih.gov
As an adaptor protein, it bridges the gap between substrate recognition and the degradation machinery. After binding a misfolded protein, OS-9 delivers the substrate to the core ERAD machinery, specifically the HRD1 E3 ubiquitin ligase complex. uniprot.orggenecards.org This action facilitates the subsequent ubiquitination of the substrate, marking it for proteasomal degradation. Therefore, while OS-9 is essential for a process that involves enzymatic activity (ubiquitination), it does not possess intrinsic catalytic activity itself. Its function is to ensure the correct substrates are presented to the enzymatic complex for processing.
Cellular and Physiological Roles of Protein Os 9 438 446
Subcellular Localization and Dynamic Trafficking of Protein OS-9
Protein OS-9 is primarily localized to the endoplasmic reticulum (ER), where it functions as a resident lectin. nih.govuwa.edu.aumurdoch.edu.au Specifically, it resides within the ER lumen and is also found associated with the ER membrane. uniprot.org Its localization within the ER is critical for its role in monitoring the folding status of newly synthesized glycoproteins. nih.govuwa.edu.aumurdoch.edu.au
Confocal microscopy studies have demonstrated the co-localization of OS-9 with ER-resident proteins, confirming its primary residence within this organelle. nih.govuwa.edu.aumurdoch.edu.au Furthermore, OS-9 is a component of the HRD1 E3 ubiquitin ligase complex, a key player in the ER-associated degradation (ERAD) pathway, situated at the ER membrane. uniprot.orggenecards.org This association places OS-9 at the heart of the protein quality control system.
The retention of Protein OS-9 within the ER is essential for its function. While some ER-resident proteins contain specific retrieval signals, such as the HDEL sequence in yeast, the mechanisms for OS-9 retention in mammals are more complex. oup.com Misfolded proteins are sorted in the ER for either retention or transport to the Golgi apparatus for subsequent retrieval back to the ER. nih.gov Ultimately, both pathways converge at the ER for degradation. nih.gov
It is believed that OS-9's association with large protein complexes, such as the HRD1 complex, contributes to its retention by preventing its entry into transport vesicles destined for the Golgi apparatus. genecards.orgresearchgate.net This stable association ensures a high concentration of OS-9 within the ER, where it can efficiently capture misfolded glycoproteins. nih.gov In the absence of direct ER retention signals, some ER-resident proteins may passively enter COPII vesicles and are then retrieved from the cis-Golgi via COPI-mediated retrograde transport. researchgate.net
Contribution to Endoplasmic Reticulum Quality Control (ERQC) and ERAD Pathways
Protein OS-9 is a key player in the endoplasmic reticulum quality control (ERQC) system, a surveillance mechanism that identifies and targets misfolded or unassembled proteins for degradation via the ERAD pathway. nih.govuniprot.orgmedchemexpress.com The ERAD process involves the recognition of terminally misfolded proteins, their retrotranslocation from the ER to the cytosol, ubiquitination, and subsequent degradation by the proteasome. nih.govuniprot.orgnih.gov
A primary function of OS-9 is to recognize and bind to terminally misfolded glycoproteins, thereby preventing their aggregation and facilitating their removal. uniprot.orggenecards.org OS-9 acts as a lectin, specifically recognizing N-glycans on misfolded proteins that have been processed by ER mannosidases. nih.govuwa.edu.aumurdoch.edu.aunih.gov This glycan-based recognition is a critical step in distinguishing between folding intermediates and terminally misfolded proteins. nih.gov
Upon binding, OS-9 retains the misfolded protein within the ER, preventing its transport to the Golgi apparatus. nih.gov It then delivers the substrate to the retrotranslocation machinery, a protein complex that forms a channel through the ER membrane. nih.govjove.com OS-9 is a crucial component of the mammalian dislocation machinery through its interaction with SEL1L, another component of the HRD1 complex. researchgate.net This interaction facilitates the movement of the misfolded polypeptide chain from the ER lumen into the cytosol. nih.govresearchgate.net While OS-9 is essential for the degradation of some misfolded glycoproteins, it can also bind to misfolded non-glycosylated proteins, although it may not be required for their degradation. nih.govuniprot.org
Once a misfolded protein is retrotranslocated to the cytosol, it must be marked for degradation by the proteasome. rupress.org This marking process involves the covalent attachment of ubiquitin molecules, a process known as ubiquitination. rupress.orgportlandpress.com OS-9 plays a crucial role in coupling the recognition and retrotranslocation of misfolded glycoproteins to their ubiquitination. nih.govuniprot.org
As part of the HRD1 E3 ubiquitin ligase complex, OS-9 helps to transfer the misfolded substrate to the catalytic core of the ligase. uniprot.orggenecards.org This proximity ensures the efficient polyubiquitination of the substrate as it emerges from the retrotranslocation channel. jove.com The polyubiquitin (B1169507) chain then serves as a recognition signal for the 26S proteasome, which unfolds and degrades the misfolded protein into small peptides. nih.govrupress.org Studies using RNA interference have shown that the depletion of OS-9 leads to inefficient ubiquitination and degradation of glycosylated ERAD substrates. nih.govuniprot.org
The accumulation of misfolded proteins in the ER leads to a condition known as ER stress, which in turn activates a signaling network called the unfolded protein response (UPR). embopress.org The UPR aims to restore protein homeostasis by upregulating the expression of genes involved in protein folding, quality control, and degradation. embopress.org
The expression of OS-9 is upregulated in response to ER stress. uniprot.orgnih.govuniprot.org This upregulation enhances the cell's capacity to clear misfolded proteins and alleviate the stress. By facilitating the degradation of misfolded proteins, OS-9 helps to reduce the load on the ER folding machinery and prevent the toxic accumulation of protein aggregates. embopress.org Therefore, OS-9 is an important component of the adaptive response to ER stress, contributing to cell survival under adverse conditions. wikipedia.org
| Feature | Description |
| Primary Localization | Endoplasmic Reticulum (Lumen and Membrane) uniprot.org |
| Key Function | Lectin in Endoplasmic Reticulum Quality Control (ERQC) and ER-Associated Degradation (ERAD) genecards.orgmedchemexpress.com |
| Mechanism of Action | Recognizes and binds misfolded glycoproteins, facilitating their retrotranslocation, ubiquitination, and proteasomal degradation uniprot.orgnih.govuniprot.orgjove.com |
| Role in Stress Response | Upregulated during ER stress to enhance the clearance of misfolded proteins uniprot.orgnih.govuniprot.org |
Involvement in Specific Cellular Processes
Protein OS-9 is an integral component of the cellular machinery that ensures protein quality control and orchestrates responses to physiological stress. Its functions are primarily centered within the endoplasmic reticulum (ER), where it participates in the biogenesis of certain proteins and influences critical signaling pathways.
Regulation of Specific Protein Maturation and Stability
OS-9 plays a crucial, albeit distinct, role in the life cycle of several proteins, including the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Calcium-Sensing Receptor (CaSR).
In the case of TRPV4, a cation channel involved in various physiological processes, OS-9 functions as a key auxiliary protein in its maturation. OS-9 interacts with the cytosolic N-terminal tail of TRPV4, a process that slows its release from the ER. This interaction is crucial for protecting TRPV4 subunits from premature polyubiquitination and subsequent degradation by the ER-associated degradation (ERAD) pathway. By binding preferentially to TRPV4 monomers and other immature forms of the channel within the ER, OS-9 facilitates their proper assembly and maturation.
Conversely, for the CaSR, a G protein-coupled receptor that regulates systemic calcium homeostasis, OS-9 acts as a critical component of the ER's quality control system. As an ER-resident lectin, OS-9 identifies and binds to the immature, and likely misfolded, forms of the CaSR. This interaction, which is dependent on the mannose-6-phosphate (B13060355) receptor homology (MRH) domain of OS-9, targets the aberrant CaSR for degradation through the ERAD pathway. Interestingly, while OS-9 clearly binds to immature CaSR, studies have shown that altering OS-9 expression levels does not significantly impact the cell surface expression of CaSR or its downstream signaling. This suggests a nuanced role for OS-9 in the quality control of CaSR, ensuring that only properly folded receptors proceed through the secretory pathway.
Table 1: Role of OS-9 in Protein Maturation and Stability
| Target Protein | OS-9 Function | Mechanism of Action | Outcome |
|---|---|---|---|
| TRPV4 | Auxiliary protein for maturation | Interacts with the N-terminal tail, impedes ER release, and attenuates polyubiquitination. | Protects from premature degradation and facilitates proper maturation. |
| CaSR | ER quality control lectin | Binds to immature/misfolded forms via its MRH domain. | Targets the receptor for ER-associated degradation (ERAD). |
Influence on Hypoxia Response Pathways
Beyond its role in protein quality control, Protein OS-9 is a significant regulator of the cellular response to hypoxia. It directly influences the stability of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a master transcriptional regulator of genes involved in the adaptation to low oxygen conditions.
Under normal oxygen levels (normoxia), OS-9 is a key component of a multiprotein complex that promotes the oxygen-dependent degradation of HIF-1α. It achieves this by interacting with both HIF-1α and the prolyl hydroxylase domain (PHD) enzymes. This interaction facilitates the hydroxylation of HIF-1α, a critical step that allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Consequently, an increase in OS-9 function leads to decreased HIF-1α levels and a reduction in the transcription of HIF-1 target genes. Conversely, a decrease in OS-9 function results in the stabilization of HIF-1α and an increase in its transcriptional activity, even under non-hypoxic conditions.
However, it is important to note that the direct in vivo interaction between OS-9, a luminal ER protein, and the primarily cytoplasmic PHD enzymes has been a subject of scientific debate, with some studies questioning the colocalization of these proteins.
Furthermore, research has uncovered a role for OS-9 in protecting the intestinal epithelial barrier from hypoxia-induced injury. This protective function is mediated through the activation of the MAP kinase (MAPK) pathway, leading to the upregulation of tight junction proteins. Notably, this effect of OS-9 on intestinal barrier function appears to be independent of its regulatory role on HIF-1α.
Functional Analysis in Model Organisms and Cell Systems (excluding clinical human data)
The cellular functions of Protein OS-9 have been elucidated through a variety of in vitro and in vivo experimental models, providing valuable insights into its physiological roles.
Insights from in vitro Cellular Models
Studies utilizing various human and other mammalian cell lines have been instrumental in dissecting the molecular mechanisms of OS-9 action.
ER-Associated Degradation (ERAD): In human embryonic kidney (HEK293) cells and other cell lines, OS-9 has been firmly established as a key lectin in the ERAD pathway. It recognizes and binds to misfolded glycoproteins, targeting them for degradation. In vitro binding assays have demonstrated that OS-9 interacts with other ER chaperones, such as Grp94, to facilitate this process.
Protein-Specific Interactions: The interaction of OS-9 with specific protein substrates has been characterized in various cellular contexts. For instance, in COS-1 cells (a kidney cell line from the African green monkey), co-localization and immunoprecipitation studies have confirmed the binding of OS-9 to the immature form of the CaSR within the ER.
Cellular Stress Response: The expression of OS-9 is upregulated in response to ER stress, a finding observed in multiple cell lines. This indicates its importance in the cellular machinery that copes with an accumulation of unfolded or misfolded proteins.
Hypoxia Studies: The role of OS-9 in regulating HIF-1α stability has been extensively studied in various cancer cell lines, including osteosarcoma (SJSA-1) and rhabdomyosarcoma (Rh30) cells, where OS-9 is highly expressed.
Intestinal Barrier Function: In vitro models using the human colorectal adenocarcinoma cell line, Caco-2, have been pivotal in demonstrating the protective effects of OS-9 on the intestinal epithelial barrier under hypoxic conditions.
Table 2: Summary of Findings from in vitro Cellular Models
| Cell Line | Experimental Approach | Key Findings |
|---|---|---|
| HEK293 | Co-immunoprecipitation, binding assays | OS-9 is a key lectin in ERAD and interacts with ER chaperones like Grp94. |
| COS-1 | Confocal microscopy, immunoprecipitation | OS-9 co-localizes with and binds to the immature form of CaSR in the ER. |
| Various | Western blotting, gene expression analysis | OS-9 expression is induced by ER stress. |
| SJSA-1, Rh30 | Functional assays for HIF-1α activity | OS-9 is highly expressed and regulates HIF-1α stability. |
| Caco-2 | Transepithelial electrical resistance assays, Western blotting | OS-9 protects intestinal barrier function under hypoxia via the MAPK pathway. |
Functional Characterization in Non-human in vivo Models
The use of non-human in vivo models has provided crucial validation of the physiological relevance of OS-9's functions observed in vitro.
Zebrafish (Danio rerio): The zebrafish model has been particularly informative in understanding the role of OS-9 in the maturation of the TRPV4 channel. In vivo studies have shown that OS-9 can protect zebrafish embryos from the detrimental effects associated with the overexpression of TRPV4. This finding is consistent with the in vitro data suggesting that OS-9 acts as a chaperone for TRPV4, preventing its premature degradation and ensuring its proper function. These studies in a whole-organism context underscore the importance of OS-9 in developmental and physiological processes.
Advanced Methodologies and Analytical Approaches in Protein Os 9 438 446 Research
Recombinant Protein Expression and Purification Strategies
The production of the Protein OS-9 (438-446) fragment for in vitro studies typically relies on recombinant DNA technology. This approach allows for the generation of large quantities of the specific peptide for subsequent functional and structural analyses.
Expression Systems and Host Organisms:
Bacterial Systems: Escherichia coli is a commonly utilized host for the expression of recombinant protein fragments due to its rapid growth, high yield, and cost-effectiveness. The gene sequence encoding the 438-446 amino acid region of OS-9 is cloned into an expression vector, often with an affinity tag to facilitate purification.
Fusion Tags: To enhance solubility and simplify the purification process, various fusion tags can be appended to the N- or C-terminus of the protein fragment. Common tags include polyhistidine (His-tag), Glutathione S-transferase (GST), and Maltose-Binding Protein (MBP). The choice of tag can influence the expression levels and solubility of the recombinant fragment.
Purification Techniques: Following expression, the bacterial cells are lysed, and the protein fragment is purified from the cellular milieu.
Affinity Chromatography: This is the primary and most efficient step in the purification of tagged recombinant proteins. For instance, a His-tagged Protein OS-9 (438-446) fragment can be selectively captured on a column containing immobilized nickel or cobalt ions.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size. This technique is often used as a final polishing step to remove any remaining contaminants and to isolate the monomeric form of the protein fragment.
Ion-Exchange Chromatography (IEX): This method separates proteins based on their net charge at a specific pH. It can be employed as an intermediate purification step to remove impurities that have a different charge from the target protein fragment.
The successful expression and purification of the Protein OS-9 (438-446) fragment are critical prerequisites for all subsequent in vitro analyses. The purity of the protein is typically assessed by SDS-PAGE, and its concentration is determined using methods such as the Bradford or BCA protein assay.
| Table 1: Common Strategies for Recombinant Expression and Purification of Protein Fragments | | :--- | :--- | | Expression Host | Escherichia coli (e.g., BL21(DE3) strain) | | Expression Vector | pET series, pGEX series | | Affinity Tags | Polyhistidine (6x-His), Glutathione S-transferase (GST), Maltose-Binding Protein (MBP) | | Purification - Primary | Immobilized Metal Affinity Chromatography (IMAC) for His-tags, Glutathione affinity for GST-tags | | Purification - Secondary | Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX) | | Purity Assessment | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
Techniques for Studying Protein-Protein Interactions
Understanding the interaction partners of the Protein OS-9 (438-446) region is fundamental to deciphering its biological role. A variety of in vivo and in vitro methods are employed to identify and characterize these interactions.
Co-immunoprecipitation (Co-IP) is a powerful technique to identify protein-protein interactions within a cellular context. In this method, a specific antibody is used to pull down a protein of interest (the "bait"), along with any associated proteins (the "prey").
Workflow:
Cells expressing the protein of interest are lysed under non-denaturing conditions to preserve protein complexes.
An antibody specific to the bait protein (or a tag fused to it) is added to the cell lysate.
The antibody-protein complexes are captured using protein A/G-conjugated beads.
After washing to remove non-specific binders, the bound proteins are eluted.
The eluted proteins are then identified by Western blotting or, for a more comprehensive analysis, by mass spectrometry.
Affinity purification coupled with mass spectrometry (AP-MS) is a high-throughput extension of Co-IP that allows for the identification of entire protein complexes associated with the bait protein. While studies may not have specifically used the 438-446 fragment as bait, interactions identified with the full-length or C-terminal domain of OS-9 can provide insights into potential binding partners for this region.
The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. nih.gov It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.
Principle:
The "bait" protein (e.g., the OS-9 438-446 fragment) is fused to the DNA-binding domain (DBD) of a transcription factor.
A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which allows for the selection of interacting partners.
The mammalian two-hybrid (M2H) system operates on a similar principle but is performed in mammalian cells, which can be advantageous for studying interactions that require mammalian-specific post-translational modifications. These systems have been instrumental in identifying interactors of the broader C-terminal domain of OS-9. nih.govnih.gov
In vitro binding assays are essential for confirming direct interactions between purified proteins and for quantifying their binding affinity.
Common Techniques:
Pull-down Assays: In this assay, a purified "bait" protein (e.g., GST-tagged OS-9 438-446) is immobilized on beads. A solution containing a potential "prey" protein is then incubated with the beads. After washing, the presence of the prey protein is detected by Western blotting.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of protein-protein interactions. One protein is immobilized on a sensor chip, and the binding of the other protein is measured by a change in the refractive index at the sensor surface.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
These in vitro assays provide a controlled environment to validate interactions suggested by in vivo methods like Co-IP and Y2H.
| Table 2: Methodologies for Studying Protein-Protein Interactions of OS-9 (438-446) | | :--- | :--- | :--- | | Technique | Principle | Application to OS-9 (438-446) | | Co-immunoprecipitation | Antibody-based pull-down of protein complexes from cell lysates. | Identification of in vivo binding partners in a cellular context. | | Yeast Two-Hybrid | Genetic screen for interactions based on transcription factor reconstitution. nih.gov | Discovery of novel interaction partners of the C-terminal domain. nih.govnih.gov | | in vitro Pull-down | Immobilized "bait" protein captures "prey" from solution. | Confirmation of direct physical interactions with purified proteins. | | Surface Plasmon Resonance | Real-time detection of binding events on a sensor surface. | Quantitative analysis of binding kinetics and affinity. |
Structural Biology Approaches for Protein OS-9 (438-446)
Determining the three-dimensional structure of the Protein OS-9 (438-446) domain is crucial for a mechanistic understanding of its function and interactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for high-resolution structural analysis of protein domains.
X-ray Crystallography: This technique can provide atomic-resolution structures of proteins. The process involves:
Crystallization: The purified Protein OS-9 (438-446) fragment is induced to form a well-ordered crystal lattice. This is often the most challenging step.
X-ray Diffraction: The crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the protein atoms, producing a unique diffraction pattern.
Structure Determination: The diffraction pattern is used to calculate an electron density map, into which the amino acid sequence of the protein is fitted to generate a three-dimensional model.
While the structure of the N-terminal MRH domain of OS-9 has been solved by X-ray crystallography, the structure of the C-terminal domain, including the 438-446 region, remains to be determined. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for determining the structure of small to medium-sized proteins in solution, providing insights into their dynamics. duke.edu
Sample Preparation: The protein fragment is isotopically labeled (e.g., with ¹⁵N and ¹³C) by expressing it in minimal media containing labeled nutrients.
Data Acquisition: A series of NMR experiments are performed to measure the distances between atomic nuclei and the torsion angles of the polypeptide backbone.
Structure Calculation: The experimental constraints are used to calculate an ensemble of structures that are consistent with the NMR data.
NMR would be a particularly suitable technique for studying a small fragment like OS-9 (438-446) as it can reveal conformational flexibility that might be important for its function.
| Table 3: Structural Biology Techniques for OS-9 (438-446) Domain Analysis | | :--- | :--- | :--- | | Technique | Principle | Potential Insights for OS-9 (438-446) | | X-ray Crystallography | X-ray diffraction from a protein crystal. | Atomic-resolution 3D structure in a crystalline state. | | NMR Spectroscopy | Measurement of nuclear spin properties in a magnetic field. duke.edu | 3D structure and dynamics in solution. |
Cryo-Electron Microscopy for Complex Structure Elucidation
Cryo-electron microscopy (cryo-EM) has become an indispensable tool for determining the high-resolution structures of large protein complexes in their near-native states. In the context of Protein OS-9, cryo-EM can provide critical insights into its interactions with other components of the endoplasmic reticulum-associated degradation (ERAD) machinery. OS-9 is a key lectin in the ER quality control system, recognizing and binding to misfolded glycoproteins to target them for degradation.
Researchers can use cryo-EM to visualize the architecture of the entire ERAD complex, which includes OS-9, the E3 ubiquitin ligase HRD1, SEL1L, and other accessory proteins. By capturing snapshots of this complex in different functional states, cryo-EM can reveal the conformational changes that occur during substrate recognition, ubiquitination, and retro-translocation. This structural information is vital for understanding the precise mechanism by which OS-9 facilitates the disposal of aberrant proteins.
Furthermore, cryo-EM studies can elucidate how OS-9 interacts with specific glycan structures on misfolded substrates. By analyzing the cryo-EM density maps, it is possible to model the fit of different N-glycans into the mannose-6-phosphate (B13060355) receptor homology (MRH) domain of OS-9, providing a structural basis for its lectin activity.
| Cryo-EM Application in OS-9 Research | Potential Insights | Technical Considerations |
| Structure of the OS-9/HRD1/SEL1L complex | Elucidation of the overall architecture and stoichiometry of the core ERAD complex. | Sample purity and homogeneity are critical for high-resolution reconstruction. |
| OS-9 in complex with a glycoprotein (B1211001) substrate | Visualization of the specific interactions between the OS-9 MRH domain and the substrate's N-glycans. | The transient nature of the interaction may require stabilization techniques. |
| Conformational states of the ERAD complex | Understanding the dynamic changes that occur during the ERAD process. | Advanced image classification and processing are needed to separate different states. |
Molecular Dynamics Simulations and Computational Modeling
Molecular dynamics (MD) simulations and computational modeling offer a powerful complementary approach to experimental techniques like cryo-EM for studying the dynamics and energetics of Protein OS-9 and its interactions. These computational methods can provide atomic-level details of protein motion over time, which is often difficult to capture experimentally.
MD simulations can be used to investigate the conformational flexibility of the OS-9 protein, particularly its MRH domain. This can help in understanding how this domain adapts to bind a diverse range of misfolded glycoproteins. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and calculate the binding affinities for different glycan structures.
Computational modeling can also be employed to predict the structure of OS-9 in complex with other proteins for which experimental structures are not yet available. Homology modeling, for instance, can be used to build a model of a specific OS-9 isoform or its interaction with a novel binding partner based on the known structures of related proteins. These models can then be refined and validated using MD simulations.
| Computational Approach | Application to OS-9 Research | Key Findings |
| Molecular Dynamics (MD) Simulations | Investigating the conformational dynamics of the OS-9 MRH domain and its binding to N-glycans. | Identification of key residues for substrate recognition and the role of protein flexibility. |
| Homology Modeling | Predicting the three-dimensional structure of OS-9 isoforms or its complexes with other ERAD components. | Generation of structural hypotheses to guide further experimental studies. |
| Protein-Protein Docking | Simulating the interaction between OS-9 and its binding partners, such as SEL1L and GRP94. | Predicting the binding interface and the orientation of the interacting proteins. |
Cellular Imaging and Localization Studies
Confocal Microscopy and Live-Cell Imaging
Confocal microscopy is a powerful technique for visualizing the subcellular localization of proteins with high resolution. Studies using fluorescently tagged OS-9 have demonstrated its localization to the endoplasmic reticulum (ER). This is consistent with its role as a key component of the ERAD pathway.
Live-cell imaging takes this a step further by allowing researchers to observe the dynamic behavior of OS-9 in living cells in real-time. By tagging OS-9 with a fluorescent protein like GFP or mRFP, its movement and interactions within the ER can be tracked. This can provide insights into how OS-9 is recruited to sites of misfolded protein accumulation and how it traffics within the ER network.
Co-localization studies, where OS-9 and another protein of interest are labeled with different colored fluorescent tags, can be used to investigate their spatial relationship. For example, co-localization of OS-9 with known ER markers confirms its residence in this organelle. Furthermore, co-localization with specific misfolded glycoprotein substrates can provide direct evidence of their interaction in a cellular context.
Electron Microscopy for Subcellular Resolution
For even higher resolution imaging, electron microscopy (EM) can be employed to visualize the precise subcellular localization of OS-9. Immuno-electron microscopy, which uses antibodies conjugated to electron-dense particles (like gold nanoparticles) to label the protein of interest, can pinpoint the location of OS-9 within the intricate membrane structures of the ER.
This technique can reveal whether OS-9 is enriched in specific subdomains of the ER, such as the ER quality control compartment (ERQC), where misfolded proteins are thought to accumulate before being targeted for degradation. By providing ultrastructural details, EM can complement the dynamic information obtained from live-cell imaging and provide a more complete picture of OS-9's role in maintaining ER homeostasis.
Functional Assays for ERAD Activity and Glycoprotein Processing
A variety of functional assays are used to assess the role of OS-9 in ERAD activity and glycoprotein processing. Pulse-chase analysis is a classic technique to monitor the degradation of a specific protein over time. In this assay, cells are briefly incubated with a radiolabeled amino acid to label newly synthesized proteins. The fate of a specific radiolabeled ERAD substrate is then followed over time in the presence or absence of OS-9. A delay in the degradation of the substrate upon OS-9 knockdown would indicate its importance in the ERAD process.
Another common approach is to use cell lines that express a model misfolded glycoprotein, such as the null Hong Kong variant of α1-antitrypsin (NHK). The levels of this substrate can be monitored by immunoblotting in cells with normal or reduced levels of OS-9. An accumulation of the misfolded glycoprotein upon OS-9 depletion would confirm its role in ERAD.
To specifically investigate the lectin function of OS-9, in vitro binding assays can be performed. Recombinant OS-9 protein can be incubated with various N-glycan structures to determine its binding specificity. Frontal affinity chromatography is a powerful technique for quantifying these interactions and has been used to show that the MRH domain of human OS-9 specifically binds to N-glycans that lack the terminal mannose from the C branch.
| Assay Type | Purpose | Example Finding |
| Pulse-Chase Analysis | To measure the degradation rate of an ERAD substrate. | Knockdown of OS-9 stabilizes the ERAD substrate NHK. |
| Immunoblotting of Model Substrates | To assess the steady-state levels of a misfolded glycoprotein. | Depletion of OS-9 leads to the accumulation of NHK. |
| In Vitro Glycan Binding Assays | To determine the carbohydrate-binding specificity of OS-9. | OS-9 preferentially binds to mannose-trimmed N-glycans. |
| Co-immunoprecipitation | To identify proteins that interact with OS-9 in a cellular context. | OS-9 interacts with the ER chaperone GRP94 and components of the Hrd1-SEL1L ubiquitin ligase complex. |
Genetic Manipulation Techniques (e.g., RNA interference, CRISPR-Cas9) for Protein OS-9 Studies
Genetic manipulation techniques are crucial for elucidating the function of Protein OS-9 in cellular processes. RNA interference (RNAi) and CRISPR-Cas9 are two of the most widely used methods for this purpose.
RNA interference involves the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the OS-9 mRNA, leading to its degradation and a subsequent reduction in OS-9 protein levels. This "knockdown" approach has been instrumental in demonstrating the requirement of OS-9 for the degradation of various ERAD substrates. By observing the cellular phenotype upon OS-9 depletion, such as the accumulation of misfolded glycoproteins, researchers can infer its function.
The CRISPR-Cas9 system allows for precise editing of the genome, including the complete knockout of the OS-9 gene. This can be achieved by designing a guide RNA that directs the Cas9 nuclease to a specific location in the OS-9 gene, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene's coding sequence, leading to a loss of function. CRISPR-Cas9-mediated knockout of OS-9 provides a more definitive way to study its function compared to the transient and often incomplete knockdown achieved with RNAi.
| Technique | Mechanism | Application in OS-9 Research | Advantages | Limitations |
| RNA interference (RNAi) | Post-transcriptional gene silencing through mRNA degradation. | Investigating the consequences of reduced OS-9 expression on ERAD. | Relatively simple and rapid to implement. | Incomplete knockdown and potential off-target effects. |
| CRISPR-Cas9 | Genome editing via targeted DNA double-strand breaks. | Generating OS-9 knockout cell lines to study the complete loss of function. | Permanent and complete gene knockout. | Potential for off-target mutations and more complex to establish. |
Bioinformatics and Computational Analysis of Protein OS-9 and its Homologs
Bioinformatics and computational analysis have become indispensable tools in modern molecular biology, providing deep insights into the structure, function, and evolutionary history of proteins. In the study of Protein OS-9 and its homologs, these computational approaches have been instrumental in elucidating its role within the complex cellular machinery of endoplasmic reticulum (ER) quality control and ER-associated degradation (ERAD). uniprot.orggenecards.org By integrating sequence data, structural predictions, and interaction networks, researchers can build comprehensive models of how OS-9 recognizes and processes misfolded glycoproteins, contributing significantly to our understanding of cellular proteostasis. medchemexpress.euembopress.org
Sequence Analysis and Domain Prediction
Sequence analysis of human Protein OS-9 (UniProt accession number: Q13438) reveals a polypeptide of 667 amino acids. uniprot.org The gene is subject to alternative splicing, giving rise to multiple isoforms, with isoform 2 being the most commonly detected variant in various cell types. uniprot.orgwikigenes.org These splice variants may differ in their interaction capabilities and functional roles. For instance, studies on rat and mouse OS-9 showed that only the non-spliced form could bind to the protein meprin beta, suggesting that alternative splicing is a mechanism for regulating OS-9's function. nih.gov
Computational domain prediction tools have been crucial in identifying the functional regions within the OS-9 sequence. The most significant of these is the Mannose 6-Phosphate Receptor Homology (MRH) domain. oup.comcornell.edunih.gov This domain is characteristic of a family of lectins and is responsible for OS-9's ability to recognize and bind specific mannose-trimmed N-glycans on misfolded glycoproteins, a critical step in targeting them for degradation. oup.comnih.gov The MRH domain's structure and binding specificity have been analyzed using computational modeling and confirmed through experimental techniques like frontal affinity chromatography. nih.gov
| Predicted Domain/Region | Approximate Position (Human OS-9) | Primary Function | Computational Evidence Source |
|---|---|---|---|
| Signal Peptide | 1-25 | Targets the protein to the Endoplasmic Reticulum | UniProt uniprot.org |
| Mannose 6-Phosphate Receptor Homology (MRH) Domain | ~480-620 | Recognizes and binds mannose-trimmed N-glycans on misfolded glycoproteins. nih.gov | InterPro, UniProt uniprot.orgebi.ac.uk |
| OS9-like domain | ~100-650 | A conserved region characteristic of the OS-9 protein family. ebi.ac.uk | InterPro ebi.ac.uk |
Protein-Protein Interaction Network Analysis
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and computational analysis of these networks provides a systems-level view of a protein's functional context. wikipedia.orgnih.gov Protein OS-9 does not function in isolation but as a key component of a large multiprotein complex centered around the HRD1-SEL1L E3 ubiquitin ligase, which is central to the ERAD pathway. uniprot.orggenecards.org
Computational analysis of data from high-throughput screens (like yeast two-hybrid) and targeted biochemical assays (like co-immunoprecipitation) has been used to construct a detailed PPI network for OS-9. This network reveals that OS-9 acts as a cargo receptor, binding to misfolded glycoprotein substrates and delivering them to the core ERAD machinery. embopress.orgoup.com Key interactors include SEL1L, which is thought to mediate the recruitment of OS-9 to the HRD1 complex, and the chaperone GRP94 (also known as HSP90B1), which collaborates with OS-9 in delivering substrates for degradation. uniprot.orgoup.com The analysis of these networks helps to map the flow of substrates through the ERAD pathway and understand the coordinated action of its various components. nih.gov
| Interacting Protein | Gene Name | Function in the Network | Interaction Evidence |
|---|---|---|---|
| SEL1L | SEL1L | An adaptor protein that recruits OS-9 to the HRD1 ubiquitin ligase complex. uniprot.org | Co-immunoprecipitation uniprot.org |
| HRD1 (SYVN1) | SYVN1 | The E3 ubiquitin ligase that ubiquitinates ERAD substrates for proteasomal degradation. uniprot.org | Part of the HRD1 complex uniprot.org |
| GRP94 (HSP90B1) | HSP90B1 | An ER chaperone that cooperates with OS-9 to deliver substrates to the HRD1 complex. oup.comnih.gov | Co-immunoprecipitation oup.com |
| ERLEC1 | ERLEC1 | Another MRH domain-containing lectin involved in ERAD, paralog of OS-9. genecards.org | Interaction within the HRD1 complex uniprot.org |
| Meprin beta | MEP1B | A membrane protein whose ER-to-Golgi transport is transiently associated with OS-9. nih.gov | Yeast two-hybrid, Co-immunoprecipitation nih.gov |
| Calcium-sensing receptor (CaSR) | CASR | OS-9 binds the immature form of CaSR, likely targeting misfolded receptors for ERAD. nih.gov | Yeast two-hybrid, Co-immunoprecipitation nih.gov |
Phylogenetic and Evolutionary Studies
Phylogenetic analysis, which reconstructs the evolutionary history of genes and proteins, demonstrates that OS-9 is part of an evolutionarily conserved protein family. nih.gov Homologs of human OS-9 are found across a wide range of eukaryotic species, from yeast to mammals, underscoring its fundamental role in cellular quality control. The yeast homolog, Yos9p, has been extensively studied and shares a conserved function with mammalian OS-9 in recognizing glycans on misfolded proteins within the ERAD pathway. oup.comwikipedia.org
Computational phylogenetic methods, which compare protein sequences from different species, are used to build evolutionary trees. nih.gov These analyses, often utilizing databases such as GeneTree and TreeFam, reveal the duplication and divergence events that have shaped the OS-9 family. uniprot.orggenecards.org For example, humans have a paralog of OS-9 called ERLEC1 (ER Lectin 1), which also functions in ERAD, suggesting that a gene duplication event during evolution allowed for the potential sub-functionalization of these lectins. Studying the evolutionary relationships and conservation patterns helps to identify critical functional residues and domains that have been maintained throughout evolutionary history.
| Organism | Homolog Name | UniProt Accession | Sequence Identity to Human OS-9 |
|---|---|---|---|
| Saccharomyces cerevisiae (Baker's yeast) | Yos9p | P53060 | ~23% |
| Mus musculus (Mouse) | Os9 | Q9D1U1 | ~95% |
| Rattus norvegicus (Rat) | Os9 | Q4V8E1 | ~95% |
| Drosophila melanogaster (Fruit fly) | CG10515 | Q9VHP7 | ~40% |
| Xenopus laevis (African clawed frog) | os9.S | A0A1L8H9V6 | ~78% |
Regulation and Modulators of Protein Os 9 438 446 Activity
Regulation by Cellular Stressors and Environmental Cues
The expression and activity of Protein OS-9 are significantly influenced by the cellular environment, particularly in response to stress conditions that challenge protein folding capacity.
Endoplasmic Reticulum (ER) Stress: A primary regulator of OS-9 is ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. uniprot.orgnih.gov In response to this stress, the cell activates a signaling network known as the Unfolded Protein Response (UPR). Research has demonstrated that OS-9 is upregulated at the protein level during ER stress. uniprot.orgnih.govuniprot.org This induction is mediated, at least in part, by the IRE1/XBP1 pathway, a major branch of the UPR. researchgate.net The enhanced expression of OS-9 under these conditions is a critical adaptive response, increasing the cell's capacity to recognize and target misfolded glycoproteins for ER-associated degradation (ERAD), thereby helping to resolve the stress. nih.govuniprot.org
Hypoxia: Another significant environmental cue that modulates OS-9 function is hypoxia, or low oxygen availability. OS-9 interacts with hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. wikipedia.orggenecards.org This interaction is reported to promote the oxygen-dependent degradation of the HIF-1α subunit. wikipedia.org Furthermore, OS-9 has been shown to play a protective role for intestinal epithelial barrier function under hypoxic conditions by up-regulating specific tight junction proteins.
Post-Translational Regulatory Mechanisms (beyond modifications)
Beyond direct post-translational modifications, the activity of OS-9 is controlled through its dynamic interactions with other proteins and through the expression of different protein isoforms.
Protein Complex Assembly: A crucial aspect of OS-9 regulation is its incorporation into large, multi-protein complexes. OS-9 functions as a lectin component of the HRD1 E3 ubiquitin ligase complex, which is central to the ERAD pathway. uniprot.orggenecards.org This complex includes other essential proteins such as SEL1L, SYNV1/HRD1, and DERL1/2. uniprot.orggenecards.org The recruitment of OS-9 to this machinery, a process which may be mediated by SEL1L, is a key regulatory step that integrates OS-9's substrate-recognition function with the downstream ubiquitination and degradation machinery. uniprot.org
Interaction with Molecular Chaperones: OS-9 also associates with ER-resident molecular chaperones, most notably Grp94 (also known as HSP90B1). oup.comdntb.gov.ua This interaction is complex; OS-9 preferentially binds to hyperglycosylated, non-native conformers of Grp94, facilitating their turnover via a lysosomal-like pathway. dntb.gov.ua This indicates a role for OS-9 in the quality control of ER-resident chaperones themselves.
Alternative Splicing: The OS-9 gene undergoes alternative splicing, giving rise to different protein isoforms. wikipedia.org At least two major isoforms, OS-9.1 and OS-9.2, have been identified at the protein level. researchgate.net These isoforms can have different functional capacities. For instance, the C-terminal region of OS-9, which is necessary for the interaction with Grp94, can be disrupted in certain splice variants, suggesting that alternative splicing is a mechanism to regulate the substrate specificity and function of OS-9. nih.gov
Allosteric Regulation and Conformational Control
The function of OS-9 is intrinsically linked to the recognition of specific protein shapes and is itself subject to conformational changes upon ligand binding.
Conformational Recognition of Substrates: The primary role of OS-9 in ERAD is to serve as a sensor for terminally misfolded proteins. uniprot.orgnih.gov It selectively binds to proteins that have failed to achieve their correct three-dimensional structure, while not interacting with their properly folded counterparts. nih.govuniprot.org This function is a clear example of regulation by conformational control, where the aberrant conformation of a substrate protein acts as the signal for OS-9 binding and subsequent degradation.
Ligand-Induced Conformational Change: Structural studies of Yos9, the yeast homolog of OS-9, demonstrate that the binding of a glycan ligand to its mannose-6-phosphate (B13060355) receptor homology (MRH) domain induces a significant conformational change. researchgate.net Upon binding, flexible loops surrounding the binding pocket clamp down and wrap around the sugar, creating a more compact structure. researchgate.net This ligand-induced structural rearrangement is a fundamental mechanism for achieving high-specificity recognition.
Regulation within Protein Complexes: Evidence suggests the presence of allosteric regulation in the interaction between OS-9 and the chaperone Grp94. Glycosylation of full-length Grp94 is required for it to bind OS-9. nih.gov However, if the N-terminal domain of Grp94 is removed, this requirement for glycosylation is eliminated. This finding points towards an allosteric mechanism, where the N-terminal domain of Grp94 influences the conformation of the OS-9 binding site in a different region of the protein. nih.gov
Genetic Variations and Polymorphisms Affecting Protein OS-9 Function
Variations in the OS9 gene can lead to changes in the protein's structure and function, potentially impacting an individual's cellular quality control capacity. Several natural variants and engineered mutations have been identified.
A mutagenesis study targeting residue 188 resulted in a loss of glycan-binding activity and a partial inhibition of the ERAD of a misfolded glycoprotein (B1211001) substrate. uniprot.org Additionally, a C-to-T transition has been reported, which results in a change from a proline to a leucine (B10760876) at amino acid position 446.
The UniProt database catalogs several natural variants within the human population. While the functional consequences of many of these single nucleotide polymorphisms (SNPs) are not yet fully characterized, they represent potential modulators of OS-9 activity.
| Variant ID | Position | Change | Type | Source |
|---|---|---|---|---|
| - | 188 | - | Mutagenesis | UniProt uniprot.org |
| rs141986192 | 305 | - | Natural Variant | UniProt uniprot.org |
| rs1804598 | 398 | - | Natural Variant | UniProt uniprot.org |
| rs34764811 | 454 | - | Natural Variant | UniProt uniprot.org |
| - | 446 | Proline to Leucine | Mutation | - |
Comparative Biology and Evolutionary Conservation of Protein Os 9 438 446
Phylogenetic Analysis of OS-9 Homologs Across Species
Protein OS-9 is a crucial component of the endoplasmic reticulum-associated degradation (ERAD) pathway, a quality control system that removes misfolded proteins from the cell. Homologs of OS-9 are found across a wide range of eukaryotic organisms, from single-celled yeast to complex multicellular plants and animals, underscoring its fundamental role in cellular homeostasis. Phylogenetic analysis of these homologs reveals a fascinating evolutionary history of conservation and divergence.
The yeast Saccharomyces cerevisiae possesses a well-characterized homolog of mammalian OS-9 known as Yos9p. h1.co Similarly, the plant Arabidopsis thaliana has a functional homolog, AtOS9. nih.gov Both Yos9p and AtOS9 are involved in the recognition and targeting of misfolded glycoproteins for degradation, a function that is conserved in their mammalian counterpart. h1.conih.gov
However, there are notable structural differences among these orthologs. For instance, AtOS9 is significantly smaller than its yeast and mammalian counterparts, primarily due to the absence of the large C-terminal extensions found in Yos9p and OS-9. nih.govresearchgate.net This suggests that while the core function of recognizing misfolded proteins is conserved, the regulatory or protein-protein interaction capabilities mediated by the C-terminal region may have evolved differently in plants.
In invertebrates, the situation is more complex. While the term "OS-9" has been associated with a gene in Drosophila melanogaster, this appears to be a misnomer, as the described gene is involved in olfaction and is not the direct ortholog of the ERAD-associated OS-9. A more striking example of functional divergence is seen in the nematode Caenorhabditis elegans. The protein OSM-9 in C. elegans is a member of the Transient Receptor Potential (TRP) channel family and is involved in sensory functions such as olfaction, mechanosensation, and osmotic avoidance. This represents a clear case of gene duplication and neofunctionalization, where a gene with an ancestral link to the OS-9 family has evolved a completely new function.
The following table provides a summary of key OS-9 homologs and their established functions:
| Species | Homolog Name | Primary Function | Key Structural Features |
| Homo sapiens | OS-9 | ER-associated degradation (ERAD) of misfolded glycoproteins; interacts with HIF-1α. | Contains a mannose-6-phosphate (B13060355) receptor homology (MRH) domain and a C-terminal region involved in protein-protein interactions. |
| Saccharomyces cerevisiae | Yos9p | ERAD of misfolded glycoproteins; also involved in ER-to-Golgi transport of GPI-anchored proteins. | Contains a conserved MRH domain and a C-terminal extension. |
| Arabidopsis thaliana | AtOS9 | ERAD of misfolded receptor-like kinases. | Lacks the large C-terminal extension found in yeast and mammalian homologs. nih.govresearchgate.net |
| Caenorhabditis elegans | OSM-9 | Sensory transduction (olfaction, mechanosensation, osmosensation). | Six-transmembrane domain protein with similarity to TRP channels. |
Conservation of the (438-446) Domain and its Functional Implications
In humans, the C-terminus of OS-9 is known to interact with several other proteins, which is essential for its role in the ERAD pathway. For instance, the C-terminal domain of OS-9 interacts with the second C2 domain of CPNE6 in a calcium-dependent manner. uniprot.org Furthermore, studies have shown that the C-terminal region of OS-9 is involved in the interaction with the immature form of the calcium-sensing receptor (CaSR), facilitating its quality control in the endoplasmic reticulum. nih.gov
The functional importance of the C-terminal domain is further underscored by its role in the recognition of non-glycan degrons in ERAD substrates. While the MRH domain of OS-9 is responsible for binding to the glycan moieties of misfolded glycoproteins, the protein can also recognize misfolded non-glycosylated proteins. This suggests that other regions of the protein, including the C-terminus, are involved in substrate recognition.
The absence of a large C-terminal extension in the Arabidopsis homolog, AtOS9, suggests that while the core lectin function is conserved, the specific protein-protein interactions mediated by this region in mammals may be different or absent in plants. nih.govresearchgate.net This points to an evolutionary divergence in the regulatory mechanisms of ERAD across different kingdoms.
Divergence of OS-9 Function in Different Organisms
While the core function of OS-9 in recognizing and targeting misfolded proteins for degradation is conserved across many eukaryotes, there is also significant evidence of functional divergence. This divergence can be seen in the specific substrates targeted by OS-9 homologs and in the evolution of new functions for related proteins.
In the yeast S. cerevisiae, the OS-9 homolog Yos9p has a dual role. In addition to its function in the ERAD of misfolded glycoproteins, Yos9p is also involved in the transport of properly folded GPI-anchored proteins from the endoplasmic reticulum to the Golgi apparatus. This suggests a broader role for Yos9p in protein trafficking that may not be as prominent for its mammalian counterpart.
The plant homolog AtOS9 in Arabidopsis thaliana provides an example of substrate specificity. AtOS9 has been shown to be crucial for the degradation of misfolded receptor-like kinases, a large family of proteins involved in cell signaling in plants. nih.gov This highlights how the conserved ERAD machinery can be adapted to handle the specific proteostatic challenges of different organisms.
As previously mentioned, the most dramatic example of functional divergence is the C. elegans protein OSM-9. Although it shares a name with the OS-9 family, it functions as a sensory channel and is not directly involved in the ERAD pathway. This illustrates how gene duplication events over evolutionary time can lead to the emergence of proteins with entirely new functions.
In mammals, OS-9 itself has been implicated in functions beyond its canonical role in ERAD. For example, human OS-9 has been shown to interact with hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen levels. wikipedia.org This interaction suggests a potential role for OS-9 in linking the cellular stress response in the ER to broader physiological processes like angiogenesis and cancer. wikipedia.org The ubiquitous expression of OS-9 in human tissues and its upregulation in response to ER stress further point to its importance in a wide range of cellular contexts. uniprot.orgnih.gov
The following table summarizes the divergent functions of OS-9 and its homologs:
| Organism | Homolog | Divergent Function(s) |
| Saccharomyces cerevisiae | Yos9p | Involved in ER-to-Golgi transport of GPI-anchored proteins. |
| Arabidopsis thaliana | AtOS9 | Specialized in the degradation of misfolded receptor-like kinases. nih.gov |
| Caenorhabditis elegans | OSM-9 | Functions as a sensory channel for olfaction, mechanosensation, and osmosensation. |
| Homo sapiens | OS-9 | Interacts with HIF-1α, potentially linking ER stress to hypoxia response and cancer. wikipedia.org |
Unanswered Questions and Future Research Directions for Protein Os 9 438 446
Uncovering Novel Interaction Partners and Signaling Pathways
Protein OS-9 is a key component of the HRD1 E3 ubiquitin ligase complex, which includes partners like SEL1L and HERP. genecards.orguniprot.org It is known to interact with misfolded glycoproteins, facilitating their degradation. genecards.orguniprot.org However, the full spectrum of its interaction partners is likely broader than what is currently known. Future research should focus on identifying novel interacting proteins to uncover new cellular pathways influenced by OS-9.
One promising avenue is the exploration of OS-9's role beyond the canonical ERAD pathway. For example, OS-9 has been implicated in the transport of certain proteins from the endoplasmic reticulum to the Golgi apparatus. nih.gov Further investigation into these non-ERAD functions could reveal new signaling pathways and cellular processes regulated by OS-9. Techniques such as co-immunoprecipitation followed by mass spectrometry can be employed to identify new binding partners under various cellular conditions, such as ER stress. nih.gov
Table 1: Known Interaction Partners of Protein OS-9
| Interacting Protein | Function | Cellular Process |
| SEL1L | Component of the HRD1 ubiquitin ligase complex | ER-associated degradation (ERAD) |
| HRD1 (SYNV1) | E3 ubiquitin ligase | ER-associated degradation (ERAD) |
| Meprin β | Membrane proteinase | ER-to-Golgi transport |
| Calcium-sensing receptor (CaSR) | G-protein coupled receptor | ER quality control |
| GRP94 (HSP90B1) | Chaperone protein | Protein folding and quality control |
Deeper Understanding of Regulatory Mechanisms and Specificity
The regulation of OS-9 expression and function is another area ripe for investigation. It is known that OS-9 expression is upregulated in response to ER stress, but the specific signaling pathways and transcription factors that govern this induction require further characterization. genecards.org Understanding how the cell modulates OS-9 levels in response to different types of stress could provide insights into its role in maintaining cellular homeostasis.
Furthermore, the mechanisms that determine OS-9's specificity for its substrates are not fully understood. While its MRH domain recognizes specific glycan structures on misfolded glycoproteins, it is likely that other regions of the protein contribute to substrate recognition and binding affinity. nih.gov Investigating how different isoforms of OS-9, generated by alternative splicing, may have different substrate specificities or regulatory properties is an important future direction. nih.gov
Advancements in Methodologies for Real-Time Functional Analysis
Developing and applying advanced methodologies for the real-time analysis of OS-9 function within living cells is a critical next step. Current techniques often rely on fixed-cell imaging or in vitro binding assays, which may not fully capture the dynamic nature of OS-9's interactions and functions.
Future research could benefit from the use of techniques such as Förster resonance energy transfer (FRET) and fluorescence-lifetime imaging microscopy (FLIM) to visualize OS-9's interactions with its partners and substrates in real time. These methods can provide spatial and temporal information about complex formation and dissociation, offering a more dynamic view of the ERAD process. Additionally, the development of specific chemical probes or biosensors for OS-9 activity could enable high-throughput screening for modulators of its function.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of OS-9's role in cellular networks can be achieved through the integration of multi-omics data. mdpi.comnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build comprehensive models of the cellular pathways in which OS-9 is involved. For example, analyzing how the transcriptome and proteome change in response to OS-9 depletion can reveal downstream effector pathways.
This integrated approach can help to place OS-9 within the broader context of cellular stress responses and disease pathogenesis. For instance, in diseases where ER stress is a contributing factor, multi-omics analysis could uncover how dysregulation of OS-9 and its associated pathways contributes to the disease phenotype. Such a holistic view is essential for identifying potential therapeutic targets within the OS-9 network. mdpi.comnih.gov
Q & A
What experimental techniques are essential for studying the interaction between OS-9 (438-446) and hypoxia-inducible factor (HIF)-α?
Answer:
Key methodologies include:
- Co-immunoprecipitation (co-IP): To confirm physical interactions between OS-9 (438-446) and HIF-α or associated proteins like prolyl hydroxylases (PHD2/PHD3). Ensure proper controls (e.g., non-specific IgG, lysate-only controls) to validate specificity .
- Fluorescence Resonance Energy Transfer (FRET): To assess in vivo protein-protein interactions dynamically. Use tagged constructs (e.g., PHD2-CFP and OS-9-YFP) and quantify energy transfer efficiency .
- Subcellular Localization Studies: Employ immunofluorescence microscopy with organelle-specific markers (e.g., ER-tracker) to resolve conflicting findings about OS-9’s compartmentalization .
How should researchers design controls for co-IP experiments involving OS-9 (438-446)?
Answer:
Critical controls include:
- Negative Controls: Use lysates from cells lacking OS-9 or PHD2, and non-specific IgG instead of target antibodies.
- Positive Controls: Include lysates from cells with confirmed interactions (e.g., HIF-α and PHD2).
- Replication: Repeat experiments across biological triplicates to ensure consistency. Detailed protocols should align with NIH reporting guidelines for preclinical studies, including reagent validation and statistical thresholds .
How can contradictory findings about OS-9’s role in HIF-α degradation be resolved?
Answer:
Contradictions often arise from differing subcellular localization (e.g., OS-9 as an ER luminal protein vs. cytoplasmic PHD2). To address this:
- Compartment-Specific Knockdown/Overexpression: Use ER-targeted siRNA or constructs to manipulate OS-9 activity without disrupting cytoplasmic processes .
- Quantitative Colocalization Analysis: Apply tools like Pearson’s correlation coefficient to measure spatial overlap between OS-9 and PHD2 in live-cell imaging .
- In Vitro Reconstitution: Test interactions in controlled ER-mimetic environments to isolate confounding factors .
What statistical approaches are recommended for analyzing OS-9 (438-446) interaction data?
Answer:
- Hypothesis Testing: Use Student’s t-test or ANOVA for comparing interaction strengths (e.g., FRET efficiency between experimental and control groups).
- Data Normalization: Normalize co-IP band intensities to housekeeping proteins (e.g., β-actin) to account for loading variability.
- Software Tools: Implement tools like ImageJ for densitometry and GraphPad Prism for regression analysis. Ensure transparency by adhering to FAIR data principles and providing raw datasets in supplementary materials .
How can researchers validate antibody specificity for OS-9 (438-446) in Western blotting?
Answer:
- Knockdown Validation: Compare blots from OS-9 siRNA-treated cells with non-targeting controls.
- Peptide Blocking: Pre-incubate the antibody with the immunizing peptide (e.g., residues 438-446) to confirm signal loss.
- Cross-Reactivity Checks: Test antibodies against lysates from OS-9 knockout models or unrelated cell lines. Reference databases like CST for antibody validation protocols .
What are the limitations of in vitro vs. in vivo methods for studying OS-9 interactions?
Answer:
- In Vitro Limitations: May lack physiological context (e.g., ER stress, hypoxia). Use ER-mimetic buffers and hypoxia chambers to improve relevance.
- In Vivo Challenges: Dynamic cellular environments complicate interaction detection. Combine FRET with subcellular fractionation to isolate ER-specific interactions .
- Model Systems: Prioritize cell lines with endogenous OS-9 expression (e.g., HeLa, HEK293) over overexpression systems to avoid artifacts .
How should a literature review on OS-9 (438-446) be structured to identify knowledge gaps?
Answer:
- Database Searches: Use PubMed, Web of Science, and Google Scholar with keywords like “OS-9 AND HIF degradation” or “OS-9 AND ER localization.” Apply Boolean operators (AND/OR) to refine results .
- Critical Appraisal: Evaluate studies for methodological rigor (e.g., controls, sample size) and conflicts of interest. Use tools like PRISMA for systematic reviews.
- Gap Analysis: Tabulate findings (e.g., Table 1) contrasting OS-9’s proposed roles and experimental conditions .
How can researchers ensure reproducibility in OS-9 (438-446) studies?
Answer:
- Detailed Protocols: Document all steps (e.g., antibody dilutions, incubation times) in lab notebooks, adhering to NIH guidelines .
- Data Sharing: Deposit raw images, datasets, and analysis code in repositories like Zenodo or Figshare.
- Collaborative Verification: Partner with independent labs to replicate key findings. Reference Beilstein Journal guidelines for experimental transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
